molecular formula C10H15BO4 B3221121 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid CAS No. 120461-59-8

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid

Cat. No.: B3221121
CAS No.: 120461-59-8
M. Wt: 210.04 g/mol
InChI Key: KMPWQZAPFKFJFQ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid (CAS: 120461-59-8) is an arylboronic acid derivative characterized by a methoxy group at position 2, a methoxymethyl substituent at position 3, and a methyl group at position 5 on the benzene ring. With a molecular weight of 210.04 g/mol and a purity of 98%, it has been utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structural complexity, combining electron-donating (methoxy, methyl) and sterically bulky (methoxymethyl) groups, distinguishes it from simpler arylboronic acids.

Properties

IUPAC Name

[2-methoxy-3-(methoxymethyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-8(6-14-2)10(15-3)9(5-7)11(12)13/h4-5,12-13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWQZAPFKFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)COC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the phenyl ring substituted with methoxy, methoxymethyl, and methyl groups. This can be achieved through various electrophilic aromatic substitution reactions.

    Boronic Acid Introduction: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction with a suitable boron reagent, such as bis(pinacolato)diboron, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted phenyl derivatives, depending on the specific reaction.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The boronic acid group reacts with aryl or vinyl halides in the presence of palladium catalysts, leading to the formation of biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Electrophilic Substitution Reactions
The presence of methoxy groups enhances the electrophilic nature of the aromatic ring, making it susceptible to substitution reactions. This allows for the synthesis of various substituted derivatives, which can be further functionalized for specific applications.

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)
Research indicates that boronic acids, including this compound, may play a role in boron neutron capture therapy for cancer treatment. The ability to target specific cellular processes makes this compound a candidate for developing boron-containing drugs aimed at improving therapeutic outcomes in oncology.

Enzyme Inhibition Studies
Due to its structural properties, 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid is being investigated as a potential inhibitor of various enzymes. Boronic acids are known to form reversible covalent bonds with diols and amino acids, which can be exploited in designing inhibitors for proteasomes and kinases.

Material Science

Synthesis of Advanced Materials
The unique reactivity profile of this compound allows it to be used in the synthesis of advanced materials and polymers with tailored properties. Its ability to participate in cross-coupling reactions facilitates the development of materials with specific electronic, optical, or mechanical characteristics.

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds via Suzuki-Miyaura reactions, researchers demonstrated that this compound could effectively couple with various aryl halides under mild conditions. The resulting biaryl compounds exhibited enhanced biological activity against certain cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Boron Neutron Capture Therapy

A research group explored the use of boronic acids in BNCT, highlighting the efficacy of this compound in selectively targeting tumor cells while sparing healthy tissue. This study provided insights into optimizing boron delivery systems for improved treatment outcomes in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate the activity of enzymes or other biological targets.

Comparison with Similar Compounds

Structural Features and Electronic Effects

Key Compounds :
Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Structural Notes
2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid 2-OCH₃, 3-CH₂OCH₃, 5-CH₃ 120461-59-8 210.04 Bulky methoxymethyl group enhances steric hindrance
5-Trifluoromethyl-2-formylphenylboronic acid 2-CHO, 5-CF₃ Not provided 217.97 (calc.) Electron-withdrawing CF₃ increases acidity
2-Chloro-3-cyclopropyl-5-methoxyphenylboronic acid 2-Cl, 3-cyclopropyl, 5-OCH₃ 2225176-26-9 226.46 Chloro and cyclopropyl groups add steric/electronic complexity
2-Methoxy-5-methylphenylboronic acid 2-OCH₃, 5-CH₃ 127972-00-3 166.00 Lacks methoxymethyl group; reduced steric hindrance
4-Fluoro-3-methoxyphenylboronic acid 3-OCH₃, 4-F 16824-55 169.94 Fluorine enhances acidity and stability

Analysis :

  • Electron-withdrawing groups (e.g., CF₃ in 5-Trifluoromethyl-2-formylphenylboronic acid) increase acidity (pKa ~7.5) compared to electron-donating substituents (pKa ~8.5–9.5 for methoxy derivatives) .

Physicochemical Properties

Solubility and Stability :
  • Target Compound: Limited solubility data available; methoxymethyl group may improve solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs.
  • 5-Trifluoromethyl-2-formylphenylboronic acid : Exhibits isomerization equilibrium between boronic acid and benzoxaborole forms in solution, enhancing stability under physiological conditions .
  • 4-Fluoro-3-methoxyphenylboronic acid: Fluorine substituent improves hydrolytic stability and acidity (pKa ~8.0) compared to non-fluorinated analogs .

Reactivity in Suzuki-Miyaura Cross-Coupling

Compound Coupling Efficiency Notes
This compound Moderate Steric hindrance from methoxymethyl may slow transmetallation
2-Methoxy-5-pyridylboronic acid High Pyridine ring enhances electron-deficient character, accelerating coupling
5-Fluoro-2-methoxyphenylboronic acid High Fluorine stabilizes boronate intermediate, improving yield

Key Insight : The target compound’s steric bulk may limit its utility in coupling with sterically demanding substrates, whereas fluorine or heteroaromatic analogs offer superior reactivity.

Antimicrobial Potential :
  • 5-Trifluoromethyl-2-formylphenylboronic acid : Shows moderate activity against Candida albicans (MIC = 64 µg/mL) and potent action against Bacillus cereus (MIC = 16 µg/mL), surpassing Tavaborole (MIC = 32 µg/mL) .
  • Target Compound: No direct antimicrobial data available. However, benzoxaborole analogs (e.g., Tavaborole) suggest that cyclic forms of boronic acids may enhance binding to microbial LeuRS enzymes .
Toxicity :

Biological Activity

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid (CAS No. 120461-59-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of methoxy and methoxymethyl groups, which may influence its interactions with biological targets.

  • Molecular Formula : C10H15BO4
  • Molecular Weight : 202.04 g/mol
  • Purity : 95%
  • Appearance : Not specified

The biological activity of boronic acids often relates to their ability to interact with diols and other nucleophilic sites on biomolecules, particularly proteins and enzymes. The specific mechanism of action for this compound is not extensively documented, but similar compounds have been shown to inhibit proteasome activity and modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

  • Anticancer Activity : Boronic acids have been investigated as potential anticancer agents due to their ability to inhibit proteasomal degradation of proteins involved in cell cycle regulation. For instance, studies have suggested that derivatives can induce apoptosis in cancer cells by stabilizing pro-apoptotic factors.
  • Antimicrobial Properties : Some boronic acids exhibit antimicrobial activity against various pathogens, potentially through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Enzyme Inhibition : The interaction of boronic acids with serine proteases and other enzymes has been documented, leading to the hypothesis that this compound may also inhibit specific enzymatic activities.

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acids, including:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of various boronic acid derivatives in inhibiting tumor growth in vitro and in vivo models. The study indicated that structural modifications could enhance potency against specific cancer types .
  • Research on Enzyme Interaction : Another investigation focused on the inhibitory effects of boronic acids on serine proteases, demonstrating that certain structural features are critical for binding affinity and selectivity .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of proteasome activity
AntimicrobialDisruption of bacterial cell wall synthesis
Enzyme InhibitionInteraction with serine proteases

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid, and how can purity be optimized?

Answer: The synthesis of arylboronic acids typically involves cross-coupling or directed ortho-metalation followed by boronation. For analogs like 2-Methoxy-5-methylphenylboronic acid, Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) is common . To optimize purity:

  • Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
  • Recrystallize from non-polar solvents (e.g., toluene) to remove Pd residues .
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (visualized under UV) .

Q. What precautions are necessary for safe handling and storage of this compound?

Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to minimize hydrolysis . Avoid exposure to moisture and oxidizers .
  • Handling: Use PPE (nitrile gloves, safety goggles), and work in a fume hood to prevent inhalation of dust .
  • Spills: Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials (vermiculite) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Answer:

  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm). Compare with analogs like 4-Methoxyphenylboronic acid (InChIKey: VOAAEKKFGLPLLU) .
  • IR: B-O stretching (~1340 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
  • Mass Spec: Confirm molecular ion ([M+H]⁺ expected at m/z ~224) and fragmentation patterns .

Advanced Research Questions

Q. How do the methoxymethyl and methyl substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Steric Effects: The methoxymethyl group at position 3 introduces steric hindrance, potentially slowing transmetalation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic Effects: Methoxy and methyl groups are electron-donating, increasing electron density on the aryl ring and enhancing oxidative addition efficiency. Compare with 3-Methoxy-4-methylphenylboronic acid (CAS 917757-15-4) .
  • Optimization: Screen bases (e.g., K₂CO₃ vs. CsF) and solvents (THF vs. DME) to balance steric and electronic effects .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?

Answer:

  • Acidic Conditions: Avoid protic solvents (e.g., ethanol) to suppress protodeboronation. Use anhydrous THF or toluene .
  • Catalyst System: Employ Pd(OAc)₂ with XPhos ligand to stabilize the boronate-Pd complex .
  • Additives: Include silver salts (Ag₂O) to scavenge halides and reduce side reactions .

Q. How can researchers characterize and address batch-to-batch variability in synthesis?

Answer:

  • Impurity Profiling: Use LC-MS to detect common byproducts (e.g., deboronated aromatics or dimerized species) .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify hydrolysis products. Store batches with molecular sieves .
  • Statistical Design: Apply DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) for reproducibility .

Q. What solvent systems enhance solubility for catalytic applications?

Answer:

  • Polar Aprotic Solvents: DMF or DMSO dissolve boronic acids effectively but may require lower temperatures to prevent decomposition .
  • Mixed Solvents: Use THF/water (3:1) for Suzuki reactions; the methoxymethyl group improves aqueous solubility compared to non-polar analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid
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2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid

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